N-(1-cyclohexyl-2-oxopiperidin-3-yl)-1-pyridin-3-ylcyclopentane-1-carboxamide
Description
N-(1-cyclohexyl-2-oxopiperidin-3-yl)-1-pyridin-3-ylcyclopentane-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring fused with a cyclohexyl group, a pyridine ring, and a cyclopentane carboxamide moiety, making it a multifaceted molecule with diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(1-cyclohexyl-2-oxopiperidin-3-yl)-1-pyridin-3-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c26-20-19(11-7-15-25(20)18-9-2-1-3-10-18)24-21(27)22(12-4-5-13-22)17-8-6-14-23-16-17/h6,8,14,16,18-19H,1-5,7,9-13,15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVBVFZTDKJVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC(C2=O)NC(=O)C3(CCCC3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclohexyl-2-oxopiperidin-3-yl)-1-pyridin-3-ylcyclopentane-1-carboxamide typically involves multi-step organic synthesis techniques. The process begins with the preparation of the piperidine ring, followed by the introduction of the cyclohexyl group through a cyclization reaction. The pyridine ring is then attached via a nucleophilic substitution reaction, and the final step involves the formation of the cyclopentane carboxamide moiety through an amide coupling reaction. Common reagents used in these reactions include cyclohexanone, piperidine, pyridine, and carboxylic acid derivatives, under conditions such as reflux, catalytic hydrogenation, and acid or base catalysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclohexyl-2-oxopiperidin-3-yl)-1-pyridin-3-ylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(1-cyclohexyl-2-oxopiperidin-3-yl)-1-pyridin-3-ylcyclopentane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes, owing to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1-cyclohexyl-2-oxopiperidin-3-yl)-1-pyridin-3-ylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit or activate certain enzymes, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclohexyl-2-oxopiperidin-3-yl)-1-(2,2-difluorocyclohexyl)methanesulfonamide
- N-[(2S)-1-(1,3-dihydroisoindol-2-yl)-1-oxopropan-2-yl]-2-(6-oxopiperidin-2-yl)acetamide
Uniqueness
Compared to similar compounds, N-(1-cyclohexyl-2-oxopiperidin-3-yl)-1-pyridin-3-ylcyclopentane-1-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
